4-(噻唑-2-基)酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

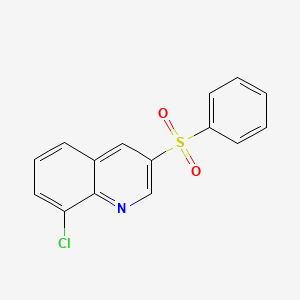

4-(thiazol-2-yl)phenol is an organic compound that belongs to the class of compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .

Synthesis Analysis

The synthesis of 4-(thiazol-2-yl)phenol and its derivatives often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of 4-(thiazol-2-yl)phenol was confirmed by various spectroanalytical data including IR, 1H, 13C NMR, and mass spectral data . The structure, properties, spectra, and suppliers for 4-(thiazol-2-yl)phenol can be found on ChemSpider .Chemical Reactions Analysis

Thiazole derivatives, including 4-(thiazol-2-yl)phenol, have been reported to exhibit diverse biological activities, which could be attributed to their chemical reactivity .Physical And Chemical Properties Analysis

4-(thiazol-2-yl)phenol is a powder with a melting point of 162-165°C . Its molecular weight is 177.23 . More detailed physical and chemical properties can be found on Sigma-Aldrich .科学研究应用

Antioxidant Activity

Thiazole derivatives, such as 4-(thiazol-2-yl)phenol, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to act as analgesic and anti-inflammatory drug molecules . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates that 4-(thiazol-2-yl)phenol could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of viral infections.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of cancer .

Inhibition of Type III Secretion in Gram-Negative Bacteria

A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which are potential bioisosteres of 4-(thiazol-2-yl)phenol, was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .

Antidiabetic Activity

Thiazoles are found in many potent biologically active compounds, such as antidiabetic drugs . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of diabetes.

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiazol-2-yl)phenol can be achieved through a two-step process involving the synthesis of 2-aminothiazole followed by its reaction with phenol.", "Starting Materials": [ "2-mercaptobenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Phenol", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazole", "a. Dissolve 2-mercaptobenzothiazole (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) slowly with stirring at 0-5°C.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "c. Add sodium hydroxide solution (10%) dropwise until the pH of the reaction mixture reaches 8-9.", "d. Collect the precipitate by filtration, wash with water, and dry to obtain 2-aminothiazole (0.8 g, yield 80%).", "Step 2: Reaction of 2-aminothiazole with phenol", "a. Dissolve 2-aminothiazole (0.5 g) and phenol (0.6 g) in sodium acetate buffer (10 mL, pH 4.5) and cool the solution to 0-5°C.", "b. Add sodium nitrite (0.3 g) slowly with stirring at 0-5°C.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "d. Add hydrochloric acid (10%) dropwise until the pH of the reaction mixture reaches 1-2.", "e. Collect the precipitate by filtration, wash with water, and dry to obtain 4-(thiazol-2-yl)phenol (0.5 g, yield 70%)." ] } | |

CAS 编号 |

119514-24-8 |

产品名称 |

4-(thiazol-2-yl)phenol |

分子式 |

C10H6F3NS |

分子量 |

0 |

同义词 |

4-(thiazol-2-yl)phenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。